molecular formula C11H14N2O B13179493 5-Amino-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one

5-Amino-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B13179493
M. Wt: 190.24 g/mol
InChI Key: WXYFNHBNBADUFA-UHFFFAOYSA-N
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Description

5-Amino-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that features an isoindoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzylamine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-substituted isoindolines.

Scientific Research Applications

5-Amino-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of DNA synthesis or disruption of cell membrane integrity, leading to cell death in microbial or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methylbenzenesulfonamide: Similar in structure but contains a sulfonamide group.

    2-Aminobenzylamine: Precursor in the synthesis of the target compound.

    Isoindoline derivatives: Various derivatives with different substituents on the isoindoline core.

Uniqueness

5-Amino-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isoindoline core structure is versatile, allowing for modifications that can enhance its activity and selectivity in various applications.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

5-amino-2-propan-2-yl-3H-isoindol-1-one

InChI

InChI=1S/C11H14N2O/c1-7(2)13-6-8-5-9(12)3-4-10(8)11(13)14/h3-5,7H,6,12H2,1-2H3

InChI Key

WXYFNHBNBADUFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2=C(C1=O)C=CC(=C2)N

Origin of Product

United States

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